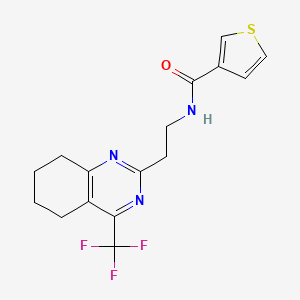
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important in medicinal chemistry, with a wide range of therapeutic properties and diverse applications .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains a tetrahydroquinazolin group, which is a bicyclic compound consisting of a benzene ring fused to a piperazine ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A clubbed quinazolinone and 4-thiazolidinone compound, belonging to the same class, exhibited potent in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests that derivatives of thiophene-3-carboxamide could be effective in managing microbial infections.
Antitubercular Activity
Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown significant promise as antitubercular agents. Their synthesis and evaluation against Mycobacterium tuberculosis highlighted five analogs with promising activity and lower cytotoxicity profiles, indicating the potential for treating tuberculosis with minimal side effects (Marvadi et al., 2020).
Potential Antipsychotic Properties
Heterocyclic analogues of 1192U90, including those with thiophene carboxamide motifs, were evaluated as potential antipsychotic agents. Two derivatives exhibited potent in vivo activities and showed promise as backup compounds for further evaluation in antipsychotic drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis and Characterization
The synthesis and characterization of related compounds, including thiazole compounds under various conditions, provide a foundation for understanding the chemical behavior and potential applications of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-3-carboxamide. These studies contribute to the pharmaceutical and chemical research fields by exploring new synthetic routes and evaluating the biological activities of novel compounds (Berber, 2022).
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Zukünftige Richtungen
Thiophene derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Eigenschaften
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)14-11-3-1-2-4-12(11)21-13(22-14)5-7-20-15(23)10-6-8-24-9-10/h6,8-9H,1-5,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNKXUZSJLCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
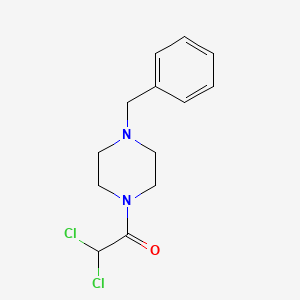
![N-(3,4-diethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2740349.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740350.png)
![N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2740352.png)
![methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2740353.png)
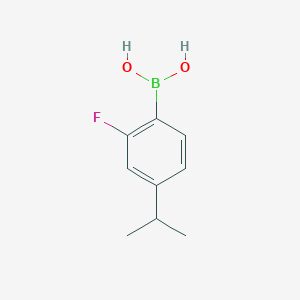
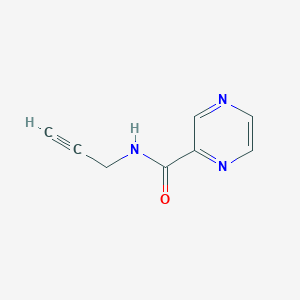
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2740357.png)
![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)
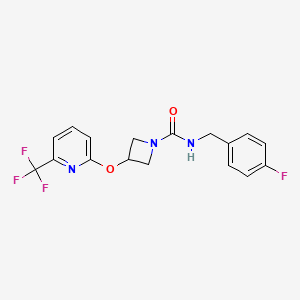

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)
![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740368.png)
![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
